molecular formula C7H11N3O4S2 B12005106 4-Amino-6-methyl-1,3-benzenedisulfonamide CAS No. 1020-33-3

4-Amino-6-methyl-1,3-benzenedisulfonamide

Cat. No.: B12005106
CAS No.: 1020-33-3
M. Wt: 265.3 g/mol
InChI Key: JGFQDYAUPNZBMU-UHFFFAOYSA-N
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Description

4-Amino-6-methyl-1,3-benzenedisulfonamide is an organic compound with the molecular formula C7H11N3O4S2 It is characterized by the presence of amino and methyl groups attached to a benzene ring, along with two sulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-6-methyl-1,3-benzenedisulfonamide typically involves the nitration of methylbenzene followed by reduction and sulfonation. The general steps are as follows:

    Nitration: Methylbenzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron and hydrochloric acid.

    Sulfonation: The resulting compound undergoes sulfonation with chlorosulfonic acid to introduce the sulfonamide groups.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Amino-6-methyl-1,3-benzenedisulfonamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The sulfonamide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

4-Amino-6-methyl-1,3-benzenedisulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial properties.

    Industry: Utilized in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-Amino-6-methyl-1,3-benzenedisulfonamide involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of bacterial cell wall synthesis or interference with metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-6-chloro-1,3-benzenedisulfonamide: Similar structure but with a chlorine atom instead of a methyl group.

    4-Amino-6-fluoro-1,3-benzenedisulfonamide: Contains a fluorine atom in place of the methyl group.

Uniqueness

4-Amino-6-methyl-1,3-benzenedisulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group can influence its reactivity and interaction with biological targets compared to its chloro and fluoro analogs.

Properties

CAS No.

1020-33-3

Molecular Formula

C7H11N3O4S2

Molecular Weight

265.3 g/mol

IUPAC Name

4-amino-6-methylbenzene-1,3-disulfonamide

InChI

InChI=1S/C7H11N3O4S2/c1-4-2-5(8)7(16(10,13)14)3-6(4)15(9,11)12/h2-3H,8H2,1H3,(H2,9,11,12)(H2,10,13,14)

InChI Key

JGFQDYAUPNZBMU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)N)S(=O)(=O)N)N

Origin of Product

United States

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